Safracin B

Descripción general

Descripción

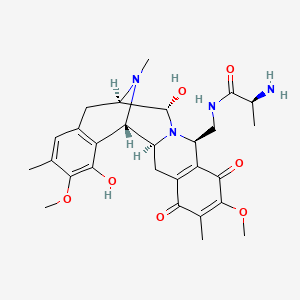

Safracin B is a tetrahydroisoquinoline (THIQ) alkaloid and a naturally occurring antibiotic from Pseudomonas fluorescens . It exhibits broad-spectrum antimicrobial and strong antitumor activities .

Synthesis Analysis

The entire safracin synthetic gene cluster spanning 17.5 kb has been identified, cloned, and sequenced from Pseudomonas fluorescens A2-2 . This pathway exhibits unusual features when compared with other non-ribosomal peptide synthetase (NRPS) systems .Molecular Structure Analysis

The molecular formula of this compound is C28H36N4O7 . The chemical structures of Safracin A and B are proposed to be very similar to saframycins .Chemical Reactions Analysis

This compound is produced by Pseudomonas fluorescens A2-2 . The biosynthetic mechanism of this compound is closely related to that in the total synthesis reported by Myers and Kung .Physical and Chemical Properties Analysis

This compound has a molecular weight of 540.61 . Its physicochemical properties suggest that it has structures very similar to saframycins .Aplicaciones Científicas De Investigación

- Investigación: Los estudios han demostrado que la Safracin B exhibe una actividad antimicrobiana de amplio espectro contra bacterias Gram-positivas y Gram-negativas, incluidas algunas cepas resistentes a los antibióticos convencionales . Esto convierte a la this compound en un candidato prometedor para el desarrollo de nuevos antibióticos para combatir la creciente amenaza de las bacterias multirresistentes a los fármacos.

- Investigación: La this compound tiene actividad antitumoral. Sirve como precursor semisintético para el fármaco anticancerígeno ET-743 (Yondelis®), que se utiliza en la terapia del cáncer .

- Investigación: Los investigadores han desarrollado vectores de expresión inducibles y un sistema basado en CRISPR/Cpf1 para manipulaciones genéticas en estas bacterias. Han activado y refactorizado con éxito los grupos de genes biosintéticos (BGC) para mejorar la producción de this compound .

- Investigación: Es probable que la this compound contribuya a la aptitud ecológica de Photorhabdus y Xenorhabdus al influir en sus interacciones con otros organismos en entornos complejos .

- Investigación: Los investigadores han identificado, clonado y secuenciado todo el grupo de genes sintéticos de la safracina, que abarca 17,5 kb. Este conocimiento ayuda en estudios posteriores y posibles modificaciones .

Actividad Antimicrobiana

Propiedades Antitumorales

Manipulación Genética y Edición del Genoma

Importancia Ecológica

Elucidación Estructural

Desarrollo de Fármacos

Safety and Hazards

Mecanismo De Acción

Target of Action

Safracin B is a novel antibiotic of the saframycin family produced by Pseudomonas fluorescens . It displays antitumor activity against L1210 and P388 leukemias and B16 melanoma . The primary targets of this compound are these cancer cells.

Mode of Action

Early research indicates that the alpha-carbinolamine structure may play an important role in the antitumor action of this type of antibiotic .

Result of Action

This compound has been shown to have antitumor activity, with effective doses much lower than those of Safracin A . It has also been found to prolong the life of tumor-bearing mice to a greater extent than Safracin A .

Análisis Bioquímico

Cellular Effects

Safracin B has significant effects on various types of cells and cellular processes. It exhibits antitumor activity against L1210 and P388 leukemias and B16 melanoma . The alpha-carbinolamine structure of this compound may play an important role in its antitumor action .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The safracin cluster is able to direct the synthesis of safracin in other strains . Cross-feeding experiments have confirmed that 3-hydroxy-5-methyl-O-methyltyrosine is the precursor of two amino acids of the molecule .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound exhibits changes in its effects. This compound was found to be rather unstable compared to Safracin A

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Safracin B involves the condensation of 2,4-dihydroxybenzoic acid with L-tyrosine, followed by the oxidation of the resulting intermediate to form Safracin B.", "Starting Materials": [ "2,4-dihydroxybenzoic acid", "L-tyrosine", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "N,N-dimethylformamide (DMF)", "Triethylamine (TEA)", "Tetrahydrofuran (THF)", "Acetic anhydride", "Sodium borohydride (NaBH4)", "Methanol", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate" ], "Reaction": [ "1. Activation of 2,4-dihydroxybenzoic acid with DCC and NHS in DMF/TEA", "2. Addition of L-tyrosine to the activated 2,4-dihydroxybenzoic acid to form an intermediate", "3. Oxidation of the intermediate with NaIO4 in THF to form Safracin B", "4. Reduction of Safracin B with NaBH4 in methanol", "5. Acidification of the reaction mixture with HCl", "6. Extraction of Safracin B with ethyl acetate", "7. Purification of Safracin B by column chromatography" ] } | |

Número CAS |

87578-99-2 |

Fórmula molecular |

C28H36N4O7 |

Peso molecular |

540.6 g/mol |

Nombre IUPAC |

(2S)-2-amino-N-[[(1R,2S,10R,12S,13S)-12,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide |

InChI |

InChI=1S/C28H36N4O7/c1-11-7-14-8-17-28(37)32-16(21(31(17)4)19(14)23(34)25(11)38-5)9-15-20(18(32)10-30-27(36)13(3)29)24(35)26(39-6)12(2)22(15)33/h7,13,16-18,21,28,34,37H,8-10,29H2,1-6H3,(H,30,36)/t13-,16-,17-,18-,21-,28-/m0/s1 |

Clave InChI |

GKUZBRIJGIGFKC-DODRDYGUSA-N |

SMILES isomérico |

CC1=CC2=C([C@@H]3[C@@H]4CC5=C([C@@H](N4[C@H]([C@H](C2)N3C)O)CNC(=O)[C@H](C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |

SMILES |

CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)O)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |

SMILES canónico |

CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)O)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |

Apariencia |

Solid powder |

| 82029-27-4 | |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

EM 5519; EM5519; EM-5519; Safracin B; Antibiotic EM 5519; Antibiotic Y 16482-alpha; Antibiotic Y 16482alpha |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

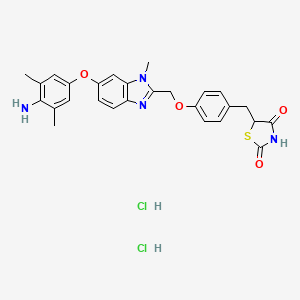

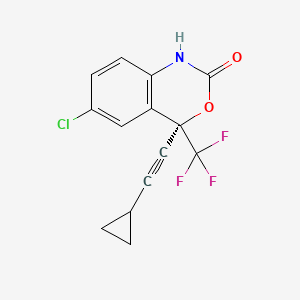

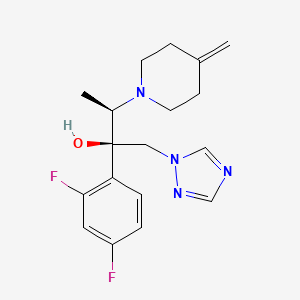

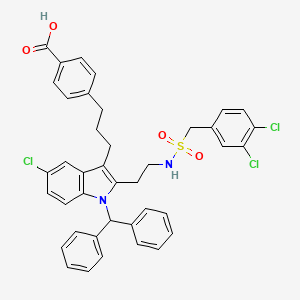

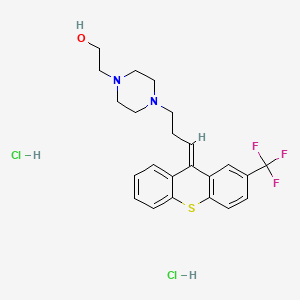

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;sulfuric acid](/img/structure/B1671124.png)

![2-[(4-Bromophenyl)methylene]-N-(2,6-dimethylphenyl)-hydrazinecarboxamide](/img/structure/B1671135.png)